molecular formula C25H18NNaO4 B2655255 sodium;2-[3-[(Z)-(5-oxo-3,4-diphenylpyrrol-2-ylidene)methyl]phenoxy]acetate CAS No. 1202075-60-2

sodium;2-[3-[(Z)-(5-oxo-3,4-diphenylpyrrol-2-ylidene)methyl]phenoxy]acetate

Cat. No.: B2655255
CAS No.: 1202075-60-2
M. Wt: 419.412
InChI Key: DSDPFXYQTHXQHS-XGRJIHFXSA-M
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Description

Sodium;2-[3-[(Z)-(5-oxo-3,4-diphenylpyrrol-2-ylidene)methyl]phenoxy]acetate is a complex organic compound with a unique structure that includes a pyrrole ring and phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[3-[(Z)-(5-oxo-3,4-diphenylpyrrol-2-ylidene)methyl]phenoxy]acetate typically involves multiple steps. One common method includes the condensation of 3,4-diphenylpyrrole with phenoxyacetic acid under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[3-[(Z)-(5-oxo-3,4-diphenylpyrrol-2-ylidene)methyl]phenoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Sodium;2-[3-[(Z)-(5-oxo-3,4-diphenylpyrrol-2-ylidene)methyl]phenoxy]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;2-[3-[(Z)-(5-oxo-3,4-diphenylpyrrol-2-ylidene)methyl]phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-[3-[(Z)-(5-oxo-3,4-diphenylpyrrol-2-ylidene)methyl]phenoxy]acetate is unique due to its combination of the pyrrole ring and phenoxyacetate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

sodium;2-[3-[(Z)-(5-oxo-3,4-diphenylpyrrol-2-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO4.Na/c27-22(28)16-30-20-13-7-8-17(14-20)15-21-23(18-9-3-1-4-10-18)24(25(29)26-21)19-11-5-2-6-12-19;/h1-15H,16H2,(H,26,29)(H,27,28);/q;+1/p-1/b21-15-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDPFXYQTHXQHS-XGRJIHFXSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC2=CC3=CC(=CC=C3)OCC(=O)[O-])C4=CC=CC=C4.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2=C(C(=O)N/C2=C\C3=CC(=CC=C3)OCC(=O)[O-])C4=CC=CC=C4.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18NNaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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